molecular formula C29H25Cl2N5 B11227616 7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11227616
M. Wt: 514.4 g/mol
InChI Key: KBGIWQHEFSFAIR-UHFFFAOYSA-N
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Description

“7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, palladium-catalyzed coupling reactions, or other organic transformations. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s biological activity could make it a candidate for the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” include other pyrrolopyrimidines with different substituents. Examples include:

  • “4-(4-chlorophenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine”
  • “7-(4-fluorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine”

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H25Cl2N5

Molecular Weight

514.4 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H25Cl2N5/c1-20-10-11-24(17-26(20)31)36-18-25(21-6-3-2-4-7-21)27-28(32-19-33-29(27)36)35-14-12-34(13-15-35)23-9-5-8-22(30)16-23/h2-11,16-19H,12-15H2,1H3

InChI Key

KBGIWQHEFSFAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC(=CC=C5)Cl)C6=CC=CC=C6)Cl

Origin of Product

United States

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